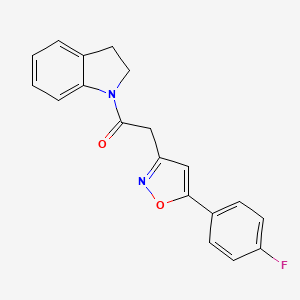

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSSTKRJLKYQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the isoxazole ring as substrates.

Attachment of the Indolinyl Ethanone Moiety: The final step involves the condensation of the isoxazole derivative with an indolinyl ethanone precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

- Anticancer Activity : Isoxazole derivatives have been implicated in anticancer properties. Studies suggest that the presence of the fluorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens. Isoxazoles are often explored for their effectiveness against bacteria and fungi due to their ability to disrupt microbial cell wall synthesis and metabolic pathways .

- Anti-inflammatory Effects : There is evidence that certain isoxazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Anticancer Research

In a study published in Molecules, researchers synthesized various isoxazole derivatives, including 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, and evaluated their anticancer activities against different cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on this compound alongside related isoxazole derivatives. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Target Organism | IC50/MIC (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 (breast cancer) | 10 µM |

| Isoxazole Derivative A | Antimicrobial | E. coli | 32 µg/mL |

| Isoxazole Derivative B | Anti-inflammatory | In vitro models | Not specified |

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Ethanone Cores

1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone

- Structure : Replaces the 4-fluorophenyl group with 3-chlorophenyl and lacks the indolin moiety.

- Synthesis : Prepared via Grignard reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH₃MgX (X = Cl/Br) .

- Key Differences: Substituent Effects: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance.

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Features a triazole-thioether core instead of isoxazole, with difluorophenyl and phenylsulfonyl substituents.

- Synthesis: Reacts sodium ethoxide with α-halogenated ketones, yielding phenylethanone derivatives .

- Key Differences :

- Heterocyclic Core : Triazole-thioether systems may exhibit distinct hydrogen-bonding patterns compared to isoxazole.

- Substituent Diversity : The phenylsulfonyl group introduces strong electron-withdrawing effects, which could modulate solubility and reactivity.

Analogues with Alternative Heterocycles

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

- Structure : Oxadiazole-thiol scaffold with an indole substituent.

- Synthesis : Derived from 2-(1H-indol-3-yl)acetohydrazide via reflux with CS₂ and KOH .

- Functional Groups: The thiol group enables disulfide bond formation, a reactivity absent in the target compound.

5-(((5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-3-methylisoxazole

- Structure : Hybrid triazole-isoxazole system with benzyl and fluorophenyl groups.

- Pharmacological Data : Reported LD₅₀ = 1000 mg kg⁻¹, suggesting moderate toxicity .

- Key Differences: Hybrid Core: Combines triazole and isoxazole motifs, which may enhance multi-target activity.

Substituent-Driven Comparisons

Fluorophenyl vs. Chlorophenyl Substitutions

- Electronic Effects : Fluorine’s high electronegativity increases polarization of adjacent bonds, enhancing dipole interactions. Chlorine’s polarizability may favor London dispersion forces .

- Metabolic Stability : Fluorine reduces oxidative metabolism, while chlorine may increase susceptibility to dehalogenation.

Indolin-1-yl vs. Simple Aryl Groups

Biological Activity

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, with the CAS number 953156-31-5, is a synthetic organic compound notable for its unique structure that includes a fluorophenyl group, an isoxazole ring, and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H15FN2O2 |

| Molecular Weight | 322.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 953156-31-5 |

The presence of the fluorine atom in this compound is significant as it can enhance metabolic stability and influence the compound's interaction with biological targets.

Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms. The isoxazole ring is known to participate in interactions with enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways.

Pharmacological Studies

Recent studies have focused on the structure-activity relationships (SAR) of similar compounds, revealing insights into how modifications to the isoxazole and indoline moieties can affect biological activity. For instance, derivatives with electron-withdrawing groups tend to enhance potency against specific targets such as kinases or other enzymes involved in disease processes.

Case Study: Inhibition of Enzymatic Activity

In a notable study, derivatives of isoxazole were synthesized and tested for their inhibitory effects on various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives demonstrated significant inhibition, with IC50 values in the nanomolar range. This suggests potential applications in treating conditions like gout where xanthine oxidase plays a critical role .

Cytotoxicity and Antitumor Activity

A series of related compounds have shown promising cytotoxic effects against several cancer cell lines, indicating that this compound may also possess antitumor properties. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| HeLa | 12 |

| B16F10 | 8 |

These findings highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, the presence of fluorine in this compound may confer distinct advantages:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 2-(5-(Phenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | Lacks fluorine | Moderate activity |

| 2-(5-(2-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | Contains chlorine | Lower potency |

| 2-(5-(2-Methylphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone | Methyl group affects sterics | Variable activity |

The fluorine atom not only enhances lipophilicity but also influences binding affinity to biological targets, making fluorinated compounds particularly interesting for drug development.

Q & A

Q. What are the key synthetic routes for synthesizing 2-(5-(4-fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Isoxazole Ring Formation : Cyclization of precursors containing fluorophenyl and carbonyl groups under acidic or basic conditions. For example, ethyl 5-(aryl)isoxazole-3-carboxylate intermediates can react with Grignard reagents (e.g., CH₃MgX) to introduce the ethanone moiety .

- Indoline Integration : Coupling the isoxazole intermediate with indoline derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Optimization : Controlled temperature (e.g., reflux in THF at 60–80°C), use of catalysts (e.g., Pd(PPh₃)₄), and inert atmospheres improve yields. HPLC or TLC monitoring ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, isoxazole C=O at ~160 ppm). IR confirms carbonyl stretches (~1700 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths/angles, validating spatial arrangement. For example, the isoxazole-indoline dihedral angle (~85°) impacts planarity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 365.12) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorometric assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM) .

- Anticonvulsant Potential : Maximal electroshock (MES) tests in rodent models, with ED₅₀ comparisons to reference drugs .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent modulate electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing fluorine:

- Activates the Isoxazole Ring : Enhances electrophilicity at C-3, facilitating nucleophilic attack during indoline coupling .

- Stabilizes Intermediates : Resonance effects reduce charge density on the isoxazole, minimizing side reactions (e.g., oxidation) .

- Quantitative Analysis : Hammett substituent constants (σₚ = +0.06) correlate with reaction rates in Suzuki-Miyaura couplings .

Q. How can molecular docking predict binding modes with neurological targets?

- Target Selection : Sodium channels (e.g., Nav1.7) or GABA receptors, implicated in anticonvulsant activity .

- Software Workflow :

Prepare ligand (compound) and receptor (PDB ID: 6J8E) structures using AutoDock Tools.

Grid box centered on the channel’s voltage-sensing domain.

Dock with Lamarckian GA (50 runs); analyze binding energy (ΔG ≤ -9 kcal/mol suggests high affinity) .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. primary cells), incubation times (24–72 h), and solvent controls (DMSO ≤ 0.1%) .

- Structural Validation : Re-examine batch purity via HPLC (>98%) and crystallographic data (e.g., CIF files deposited in CSD) to rule out polymorphic effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioavailability?

- Modifications :

- Isoxazole Substituents : Introduce methyl groups at C-4 to reduce metabolic oxidation .

- Indoline Derivatives : Replace N-H with trifluoromethyl to enhance blood-brain barrier penetration .

- ADMET Profiling :

- Lipophilicity : LogP ≤ 3 (calculated via ChemAxon) ensures solubility.

- CYP Inhibition : Screen against CYP3A4 to avoid drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.